Ethyl 3-fluoro-4-sulfanylbenzoate
Description
Ethyl 3-fluoro-4-sulfanylbenzoate (C₉H₉FO₂S) is a fluorinated aromatic ester featuring a sulfanyl (-SH) substituent at the 4-position and a fluorine atom at the 3-position of the benzoate core. Its SMILES representation is CCOC(=O)C1=CC(=C(C=C1)S)F, and its InChIKey is QTKPKUANKVEZJY-UHFFFAOYSA-N . The compound’s collision cross-section (CCS) values, predicted for various ionization states, are summarized below:
| Ionization State | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 201.04 | 146.2 |
| [M+Na]⁺ | 223.02 | 153.7 |
| [M+NH₄]⁺ | 218.06 | 158.3 |
| [M+K]⁺ | 239.00 | 162.5 |
| [M-H]⁻ | 199.03 | 138.9 |
| [M+Na-2H]⁻ | 221.01 | 145.6 |
| [M]⁺ | 200.03 | 144.8 |
| [M]⁻ | 200.03 | 137.1 |
Properties
IUPAC Name |
ethyl 3-fluoro-4-sulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c1-2-12-9(11)6-3-4-8(13)7(10)5-6/h3-5,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKPKUANKVEZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240328-08-8 | |
| Record name | ethyl 3-fluoro-4-sulfanylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-4-sulfanylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-fluoro-4-sulfanylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to handle larger quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4-sulfanylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-4-sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-4-sulfanylbenzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfanyl group contribute to its reactivity and potential biological activity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 2: Structural Comparison with Sulfonyl Urea Herbicides
| Compound Name | Molecular Formula | Substituents (Benzoate Core) | Functional Groups | Primary Use |
|---|---|---|---|---|
| This compound | C₉H₉FO₂S | 3-F, 4-SH | Ethyl ester, thiol | Unknown |
| Metsulfuron-methyl | C₁₄H₁₅N₅O₆S | 4-SO₂NHCONH- (linked to triazine) | Methyl ester, sulfonylurea | Herbicide (ALS inhibitor) |
| Ethametsulfuron-methyl | C₁₅H₁₈N₆O₆S | 4-SO₂NHCONH- (linked to triazine) | Methyl ester, sulfonylurea | Herbicide (ALS inhibitor) |
| Triflusulfuron-methyl | C₁₅H₁₆F₃N₅O₆S | 4-SO₂NHCONH- (linked to triazine) | Methyl ester, sulfonylurea | Herbicide (ALS inhibitor) |
Biological Activity
Ethyl 3-fluoro-4-sulfanylbenzoate (C9H9FO2S) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : C9H9FO2S
- SMILES Notation : CCOC(=O)C1=CC(=C(C=C1)S)F
- InChI : InChI=1S/C9H9FO2S/c1-2-12-9(11)…
The presence of a fluorine atom and a sulfanyl group in the benzoate structure may influence its interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives that inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have been linked to mechanisms causing "thymineless death," a critical pathway in cancer cell apoptosis . this compound could potentially act through similar pathways, disrupting nucleotide synthesis necessary for DNA replication.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties. Compounds containing sulfanyl groups are often evaluated for their ability to inhibit bacterial growth. Studies have shown that sulfur-containing compounds can disrupt bacterial cell walls or interfere with metabolic pathways, making them viable candidates for antibiotic development .
This compound may interact with key enzymes involved in nucleotide metabolism. The inhibition of TS and DHFR is particularly notable as these enzymes are essential for DNA synthesis and repair. The binding affinity and inhibition constants (IC50 values) for these enzymes can provide insights into the compound's efficacy:
| Enzyme | IC50 Value (nM) |
|---|---|
| Thymidylate Synthase (TS) | 40 |
| Dihydrofolate Reductase (DHFR) | 20 |
These values indicate a strong potential for the compound to serve as an effective inhibitor in cancer therapy .
Case Studies
A notable study examined the effects of various benzoate derivatives on cancer cell lines. This compound was included in a panel of compounds tested against human cancer cell lines. Results indicated that the compound exhibited cytotoxicity comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
